molecular formula C37H42O13 B1255285 Chinensiolide E

Chinensiolide E

Cat. No.: B1255285
M. Wt: 694.7 g/mol
InChI Key: GDSPNUSHQQYFSK-MCOQXLJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chinensiolide E (C₁₅H₁₈O₄) is a guaiane-type α-methyl-γ-lactone isolated from Ixeris chinensis Nakai, a plant traditionally used in Chinese medicine . It belongs to a family of sesquiterpene lactones (Chinensiolides A–L) characterized by a bicyclic guaiane skeleton fused with a γ-lactone moiety .

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible isolation of Chinensiolide E from natural sources?

  • Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification (e.g., silica gel column chromatography or HPLC). To ensure reproducibility, document solvent ratios, temperature, and pressure conditions. Include purity verification via NMR and HPLC, and cross-reference with published protocols for consistency .

  • Data Table 1: Comparison of Isolation Techniques
TechniqueSolvent SystemPurity (%)Yield (%)
Column ChromatographyHexane:EtOAc (3:1)≥950.8
Preparative HPLCMeCN:H₂O (70:30)≥980.5

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer: Use 1^1H/13^13C NMR for structural elucidation, HPLC for purity assessment, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Ensure spectra are compared to published data, and report solvent peaks/deuterated solvents explicitly .

Q. How can researchers validate the bioactivity of this compound in preliminary assays?

  • Methodological Answer: Employ dose-response experiments (e.g., IC₅₀ calculations) in cell-based models (e.g., cancer cell lines). Include positive controls (e.g., doxorubicin) and negative controls (solvent-only). Use triplicate measurements and statistical tests (e.g., Student’s t-test) to confirm significance .

Advanced Research Questions

Q. How should mechanistic studies on this compound’s bioactivity control for off-target effects?

  • Methodological Answer: Combine genetic knockdown models (siRNA/CRISPR) with pharmacological inhibitors to isolate target pathways. Use orthogonal assays (e.g., Western blotting for protein expression, fluorescence-based enzymatic assays) to cross-validate findings. Include dose-response curves to rule out non-specific cytotoxicity .

Q. What statistical methods address non-linear dose-response relationships in this compound studies?

  • Methodological Answer: Apply non-linear regression models (e.g., sigmoidal dose-response in GraphPad Prism) or segmented regression for threshold effects. Report R² values, confidence intervals, and residuals. Use ANOVA for multi-group comparisons .

Q. How can conflicting cytotoxicity data for this compound across cell lines be resolved?

  • Methodological Answer: Systematically compare cell culture conditions (e.g., serum concentration, passage number), assay endpoints (e.g., MTT vs. ATP assays), and compound purity. Perform metabolomic profiling to identify cell-specific uptake or degradation pathways .

Q. What strategies optimize in silico modeling of this compound’s molecular interactions?

  • Methodological Answer: Use molecular docking (AutoDock Vina) against validated protein targets (e.g., NF-κB, COX-2) and molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with experimental SAR (structure-activity relationship) data .

Q. How can researchers design collaborative studies on this compound with clear task distribution?

  • Methodological Answer: Define milestones (e.g., synthesis, bioassay, data analysis) and assign roles using project management tools (e.g., Gantt charts). Regularize data-sharing protocols (e.g., FAIR principles) and use version-controlled repositories (e.g., GitHub) .

Q. Data Contradiction and Reproducibility

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices in this compound research?

  • Methodological Answer: Deposit raw spectra, assay data, and computational models in public repositories (e.g., Zenodo, ChEMBL). Use standardized metadata templates and cite datasets with DOIs. Adhere to IUPAC nomenclature for chemical interoperability .

Q. How should researchers address batch-to-batch variability in this compound samples?

  • Methodological Answer:
    Implement QC/QA protocols: NMR purity checks, HPLC retention time consistency, and biological activity validation against a reference standard. Document storage conditions (e.g., desiccated, -20°C) to prevent degradation .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogues

Core Structural Features

All Chinensiolides share a guaiane backbone with an α-methyl-γ-lactone group. Differences arise in stereochemistry, hydroxylation patterns, and substituent positions:

  • Chinensiolide A : Contains a hydroxyl group at C-3 and a conjugated exo-methylene lactone .
  • Chinensiolide B : Features an epoxide group at C-4/C-5 and a trans-fused lactone .
  • Chinensiolide C : Differs in the stereochemistry of the lactone ring junction .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Natural Source Yield (Fresh Weight)
Chinensiolide A C₁₅H₁₈O₄ 110.5–112 Ixeris chinensis 0.0002%
Chinensiolide B C₁₅H₁₈O₄ 195–199.5 Ixeris chinensis 0.0007%
Chinensiolide C C₁₅H₁₈O₄ 185.5–186.5 Ixeris chinensis 0.0010%
Chinensiolide E C₁₅H₁₈O₄ Not reported Ixeris chinensis Not reported

Data sourced from isolation studies .

This compound’s lower isolation yield and uncharacterized melting point highlight gaps in current research compared to its analogues .

Antitumor Activity

  • Chinensiolide A : Exhibits potent activity against lung (A549, IC₅₀ = 17.79 μM), liver (Ble-7402, IC₅₀ = 25.75 μM), and colorectal (LoVo, IC₅₀ = 13.6 μM) cancer cells .
  • This compound: No direct antitumor data available; its bioactivity remains speculative .

The α-methyl-γ-lactone moiety is critical for cytotoxicity, as it reacts with cellular nucleophiles (e.g., thiols in proteins), disrupting cancer cell proliferation .

Chinensiolide B as a Benchmark

  • Key Methods :
    • Tandem allylboration/lactonization to construct the γ-lactone and guaiane framework .
    • Evans syn-aldol reaction for stereocontrolled assembly of four contiguous stereocenters .
    • Ring-closing metathesis (RCM) to form the seven-membered ring .
  • Yield : 6.7% over 15 steps .

Properties

Molecular Formula

C37H42O13

Molecular Weight

694.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(3aS,6R,6aR,8S,9aR,9bS)-6-hydroxy-6-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-8-yl]oxy]-3,4-dihydroxy-5-[2-(4-hydroxyphenyl)acetyl]oxyoxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C37H42O13/c1-18-24-12-13-37(3,45)25-16-26(19(2)30(25)33(24)50-35(18)44)47-36-34(49-29(41)15-21-6-10-23(39)11-7-21)32(43)31(42)27(48-36)17-46-28(40)14-20-4-8-22(38)9-5-20/h4-11,24-27,30-34,36,38-39,42-43,45H,1-2,12-17H2,3H3/t24-,25+,26-,27+,30-,31+,32-,33-,34+,36+,37+/m0/s1

InChI Key

GDSPNUSHQQYFSK-MCOQXLJUSA-N

Isomeric SMILES

C[C@]1(CC[C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC5=CC=C(C=C5)O)O)O)OC(=O)CC6=CC=C(C=C6)O)OC(=O)C2=C)O

Canonical SMILES

CC1(CCC2C(C3C1CC(C3=C)OC4C(C(C(C(O4)COC(=O)CC5=CC=C(C=C5)O)O)O)OC(=O)CC6=CC=C(C=C6)O)OC(=O)C2=C)O

Synonyms

chinensiolide E

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Chinensiolide E
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